molecular formula C8H20Cl2N2O B8086611 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate

Cat. No.: B8086611
M. Wt: 231.16 g/mol
InChI Key: FMOPXONTDBMQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with 3-methylpiperazine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxides or hydroxides.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate has various scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for pharmaceuticals.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-ethylpiperazine

  • 1-propylpiperazine

  • 1-butylpiperazine

  • 1-isopropylpiperazine

Properties

IUPAC Name

1-cyclopropyl-3-methylpiperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH.H2O/c1-7-6-10(5-4-9-7)8-2-3-8;;;/h7-9H,2-6H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOPXONTDBMQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CC2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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